Abrine

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : : L'abrine (L) peut être synthétisée par méthylation de la L-tryptophane. Le processus implique l'utilisation d'agents méthylants tels que l'iodure de méthyle ou le sulfate de diméthyle en présence d'une base comme l'hydroxyde de sodium . La réaction se produit généralement dans des conditions douces, la température étant maintenue à environ 25-30 °C .

Méthodes de production industrielle : : La production industrielle de l'this compound (L) n'est pas courante en raison de sa nature toxique. L'extraction des graines d'Abrus precatorius est une méthode réalisable. Les graines sont broyées et soumises à une extraction par solvant en utilisant du méthanol ou de l'éthanol. L'extrait est ensuite purifié par des techniques chromatographiques pour isoler l'this compound (L) .

Analyse Des Réactions Chimiques

Types de réactions : : L'abrine (L) subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'this compound (L) peut être oxydée pour former divers produits d'oxydation, selon l'agent oxydant utilisé.

Réduction : La réduction de l'this compound (L) peut conduire à la formation de dérivés réduits, bien que cela soit moins courant.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Des réactifs électrophiles comme le brome ou le chlore peuvent être utilisés en milieu acide.

Principaux produits : : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés de la N-méthyl-L-tryptophane avec divers groupes fonctionnels attachés au cycle indole .

Applications de la recherche scientifique

L'this compound (L) a plusieurs applications de recherche scientifique, notamment :

Biomarqueur de l'intoxication à l'this compound : L'this compound (L) est utilisée comme biomarqueur de substitution pour détecter l'intoxication à l'this compound en milieu clinique et médico-légal.

Études pharmacologiques : En raison de sa similitude structurale avec la tryptophane, l'this compound (L) est utilisée dans des études portant sur le métabolisme et la fonction des dérivés de la tryptophane.

Recherche toxicologique : L'this compound (L) est étudiée pour ses effets toxiques et son utilisation potentielle dans le développement d'antidotes contre l'empoisonnement à l'this compound.

Mécanisme d'action

L'this compound (L) exerce ses effets principalement par son interaction avec les ribosomes. Elle inhibe la synthèse protéique en se liant à l'ARN ribosomique, ce qui conduit à l'inactivation du ribosome et à la mort cellulaire subséquente . Les cibles moléculaires impliquées comprennent l'ARN ribosomique et les protéines associées .

Applications De Recherche Scientifique

Cancer Therapy

Abrine has shown promise in cancer treatment, particularly for HCC:

- In Vivo Studies : In animal models, this compound administration resulted in significant tumor growth suppression. It was found to reduce the expression of PD-L1 and CD47, both of which facilitate immune evasion by tumors .

- Combination Treatments : The combination of this compound with traditional therapies has been explored. For instance, studies have demonstrated that this combination can enhance the therapeutic effects of existing cancer treatments by modulating the tumor microenvironment .

Immune Modulation

This compound's ability to modulate immune responses has potential applications beyond oncology:

- Autoimmune Diseases : Given its immunosuppressive properties, this compound may be beneficial in treating autoimmune diseases where overactive immune responses are detrimental.

- Transplantation : Its immunosuppressive characteristics could be leveraged to prevent organ rejection in transplant patients .

Case Studies and Research Findings

Mécanisme D'action

Abrine (L) exerts its effects primarily through its interaction with ribosomes. It inhibits protein synthesis by binding to the ribosomal RNA, leading to the inactivation of the ribosome and subsequent cell death . The molecular targets involved include the ribosomal RNA and associated proteins .

Comparaison Avec Des Composés Similaires

L'abrine (L) est similaire à d'autres alcaloïdes indoliques tels que :

Ricinine : Trouvée dans la plante de ricin, Ricinus communis.

Alcaloïdes de l'ergot : Produits par des champignons, ces composés ont également des effets importants sur le système nerveux central.

Unicité : : L'this compound (L) est unique en raison de sa présence spécifique dans la plante de pois de prière et de son utilisation comme biomarqueur de l'intoxication à l'this compound . Sa similitude structurale avec la tryptophane en fait également un composé précieux pour l'étude du métabolisme de la tryptophane .

Activité Biologique

Abrine is a potent alkaloid derived from the seeds of Abrus precatorius, commonly known as the rosary pea. This compound has garnered attention due to its significant biological activities, particularly its role as an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. IDO1 is crucial in regulating immune responses and is often exploited by tumors to evade immune detection. The following sections delve into the biological activity of this compound, focusing on its mechanisms, effects on various cell types, and implications for cancer therapy.

This compound functions primarily as an IDO1 inhibitor, which plays a pivotal role in the immune escape of tumors. By inhibiting IDO1, this compound disrupts the metabolism of tryptophan into kynurenine, a pathway that promotes immunosuppression. This inhibition leads to several downstream effects:

- Reduction of IFN-γ Levels : this compound decreases the levels of interferon-gamma (IFN-γ), a cytokine that can upregulate IDO1 expression in cancer cells .

- Inhibition of PD-L1 Expression : It reduces the expression of programmed death-ligand 1 (PD-L1) on tumor cells, thereby enhancing T cell-mediated immune responses .

- Enhanced Phagocytosis : By downregulating CD47, a "don't eat me" signal, this compound promotes macrophage phagocytosis of cancer cells .

In Vitro and In Vivo Studies

Recent studies have provided insight into the efficacy of this compound in various models:

In Vitro Studies

A study assessed the antioxidant and anti-proliferative properties of this compound and found that it exhibited significant cytotoxic effects on cancer cell lines. The results indicated that this compound could induce apoptosis and inhibit cell proliferation effectively .

In Vivo Studies

In xenograft models of hepatocellular carcinoma (HCC), this compound demonstrated substantial anti-tumor activity. It significantly suppressed tumor growth and enhanced the efficacy of anti-PD-1 antibody therapy by increasing CD8+ T cell infiltration while decreasing regulatory T cells (Tregs) .

Case Studies

The following table summarizes key findings from case studies involving this compound's biological activity:

Toxicological Considerations

While this compound shows promise in therapeutic applications, it is crucial to consider its toxicological profile. As an alkaloid, it has been associated with toxicity at high doses. The mechanism involves ribosome-inactivating properties similar to those observed with abrin, which can lead to protein synthesis inhibition and subsequent cell death .

Propriétés

IUPAC Name |

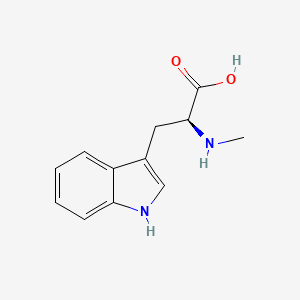

3-(1H-indol-3-yl)-2-(methylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-13-11(12(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,11,13-14H,6H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCIKBSVHDNIDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CNC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967027 | |

| Record name | N-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-59-2, 526-31-8 | |

| Record name | N-Methyltryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does abrine exert its toxic effects?

A1: this compound is a ribosome-inactivating protein (RIP) that inhibits protein synthesis. [] It binds irreversibly to the 60S ribosomal subunit, disrupting the translation process essential for cell survival. []

Q2: What are the downstream effects of this compound's action on ribosomes?

A2: By inhibiting protein synthesis, this compound leads to cell death and multi-organ failure, particularly affecting the liver, kidneys, and gastrointestinal tract. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C12H14N2O2 and a molecular weight of 218.25 g/mol. []

Q4: What spectroscopic data is available to characterize this compound?

A4: this compound's structure has been confirmed using techniques like NMR, HRMS, and X-ray crystallography. [, , ] Additionally, HPLC-DAD and LC-MS/MS have been used for its qualitative and quantitative determination. []

Q5: Does this compound possess any catalytic properties?

A6: While this compound itself is not known for catalytic activity, enzymes like N-methyltryptophan oxidase (MTOX) from E. coli are involved in its metabolic breakdown. [, , ]

Q6: Have computational methods been used to study this compound?

A7: Yes, molecular docking simulations have been used to investigate this compound's interactions with proteins like peroxisome proliferator-activated receptor gamma (PPARγ) and isocitrate dehydrogenase 2 (IDH2) mutants, suggesting potential for anti-cancer drug development. [, ]

Q7: What are the safety concerns surrounding this compound?

A10: this compound is highly toxic, even in small amounts. [] It poses a significant risk through ingestion, inhalation, and injection, requiring strict handling and safety protocols. [, ]

Q8: What are the toxicological effects of this compound poisoning?

A14: this compound poisoning can lead to severe gastrointestinal symptoms, organ damage (liver, kidney), and death due to multi-organ failure. [, ]

Q9: How is this compound exposure detected and confirmed?

A15: this compound exposure can be detected by measuring its levels in biological samples like urine and blood using techniques like LC-MS/MS. [, , ]

Q10: What analytical techniques are used to quantify this compound in various matrices?

A16: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is commonly used to quantify this compound in biological samples and food matrices. [, , , ] Other techniques like HPLC-DAD have also been employed. [, ]

Q11: What is the environmental fate of this compound?

A11: Research on the environmental impact and degradation of this compound is limited and requires further investigation.

Q12: Have analytical methods for this compound detection and quantification been validated?

A18: Yes, analytical methods for this compound, particularly using LC-MS/MS, have been validated for accuracy, precision, and specificity in various matrices, including food and biological samples. [, , ]

Q13: What are the quality control measures for this compound used in research?

A13: Quality control measures include using certified reference materials, rigorous method validation, and regular instrument calibration to ensure accuracy and reliability of analytical data.

Q14: What is the historical context of this compound research?

A20: this compound has been recognized for its toxicity for centuries. [] Early research focused on characterizing its structure and understanding its toxic mechanisms. [, ] Recent studies explore its potential in cancer research and develop sensitive detection methods for biosecurity purposes. [, , ]

Q15: Are there any cross-disciplinary applications of this compound research?

A21: this compound research finds applications in various fields, including toxicology, analytical chemistry, biochemistry, and pharmacology. [] Its potential as an anti-cancer agent is being explored through collaborations between chemists, biologists, and clinicians. [, ]

Q16: What research infrastructure and resources are crucial for this compound research?

A22: Advanced analytical tools like LC-MS/MS, NMR, and computational modeling software are essential for studying this compound. Access to biological samples, cell lines, and animal models is crucial for in vitro and in vivo investigations. [, , , , ]

Q17: What are the alternatives and substitutes for this compound in its potential applications?

A23: Due to its toxicity, this compound has limited practical applications. Researchers are exploring alternative compounds with similar mechanisms of action but lower toxicity profiles for potential therapeutic use. [, ]

Q18: What are the challenges and future directions in this compound research?

A24: Key challenges include mitigating this compound's toxicity, understanding its long-term effects, and exploring its potential for therapeutic applications safely and effectively. [, ] Future research should focus on developing less toxic derivatives, investigating drug delivery systems, and identifying specific targets for its anti-cancer activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.